molecular formula C20H21N7O2 B11549199 N-{(E)-[4-(4-benzylpiperazin-1-yl)-3-nitrophenyl]methylidene}-4H-1,2,4-triazol-4-amine

N-{(E)-[4-(4-benzylpiperazin-1-yl)-3-nitrophenyl]methylidene}-4H-1,2,4-triazol-4-amine

Cat. No.: B11549199
M. Wt: 391.4 g/mol
InChI Key: PLZMUNGGLHLHHW-YDZHTSKRSA-N
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Description

(E)-1-[4-(4-BENZYLPIPERAZIN-1-YL)-3-NITROPHENYL]-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE is a complex organic compound that features a combination of a benzylpiperazine moiety, a nitrophenyl group, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-[4-(4-BENZYLPIPERAZIN-1-YL)-3-NITROPHENYL]-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE typically involves multiple steps:

    Formation of the Benzylpiperazine Moiety: This step involves the reaction of piperazine with benzyl chloride under basic conditions to form 4-benzylpiperazine.

    Nitration of Phenyl Ring: The next step is the nitration of a phenyl ring, which can be achieved using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group at the meta position.

    Coupling with Triazole: The final step involves the coupling of the nitrophenyl group with a triazole ring. This can be done using a condensation reaction with triazole and an appropriate aldehyde or ketone under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group under catalytic hydrogenation conditions.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to convert the nitro group to an amine.

    Substitution: The benzylpiperazine moiety can undergo nucleophilic substitution reactions, where the benzyl group can be replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium on carbon catalyst.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Formation of various substituted benzylpiperazine derivatives.

Scientific Research Applications

(E)-1-[4-(4-BENZYLPIPERAZIN-1-YL)-3-NITROPHENYL]-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly in targeting neurological pathways and receptors.

    Biological Research: The compound is used in studies involving receptor binding and signal transduction pathways.

    Industrial Applications: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (E)-1-[4-(4-BENZYLPIPERAZIN-1-YL)-3-NITROPHENYL]-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The triazole ring and nitrophenyl group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • **(E)-1-[4-(4-BENZYLPIPERAZIN-1-YL)-3-CHLOROPHENYL]-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE
  • **(E)-1-[4-(4-BENZYLPIPERAZIN-1-YL)-3-METHOXYPHENYL]-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE

Uniqueness

The unique combination of the nitrophenyl group and the triazole ring in (E)-1-[4-(4-BENZYLPIPERAZIN-1-YL)-3-NITROPHENYL]-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE provides it with distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C20H21N7O2

Molecular Weight

391.4 g/mol

IUPAC Name

(E)-1-[4-(4-benzylpiperazin-1-yl)-3-nitrophenyl]-N-(1,2,4-triazol-4-yl)methanimine

InChI

InChI=1S/C20H21N7O2/c28-27(29)20-12-18(13-23-26-15-21-22-16-26)6-7-19(20)25-10-8-24(9-11-25)14-17-4-2-1-3-5-17/h1-7,12-13,15-16H,8-11,14H2/b23-13+

InChI Key

PLZMUNGGLHLHHW-YDZHTSKRSA-N

Isomeric SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=C(C=C(C=C3)/C=N/N4C=NN=C4)[N+](=O)[O-]

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=C(C=C(C=C3)C=NN4C=NN=C4)[N+](=O)[O-]

Origin of Product

United States

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